Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester
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Overview
Description
Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester is an organic compound with a complex structure that includes a propanoic acid backbone, an oxo group, and a (4-chlorophenyl)methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester typically involves the esterification of propanoic acid derivatives with (4-chlorophenyl)methanol. One common method is the reaction of propanoic acid, 2-oxo-, with (4-chlorophenyl)methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various ester derivatives depending on the nucleophile used
Scientific Research Applications
Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propanoic acid derivative, which can then interact with enzymes or receptors in biological systems. The oxo group plays a crucial role in the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-oxo-, methyl ester
- Propanoic acid, 2-methyl-, 4-fluorophenyl ester
- Propanoic acid, 2-methyl-, 3-hydroxy-2,4,4-trimethylpentyl ester
Uniqueness
Propanoic acid, 2-oxo-, (4-chlorophenyl)methyl ester is unique due to the presence of the (4-chlorophenyl)methyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
197069-15-1 |
---|---|
Molecular Formula |
C10H9ClO3 |
Molecular Weight |
212.63 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 2-oxopropanoate |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)10(13)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
InChI Key |
RNRGSQPWZXGMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)OCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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